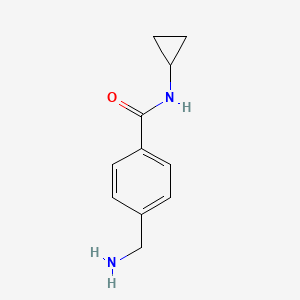

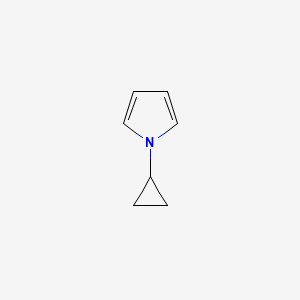

4-(aminomethyl)-N-cyclopropylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(aminomethyl)benzoic acid is a compound that has been studied for its potential applications . It’s also known as 4-carboxybenzylamine and has been noted for its ability to protect blood platelets in extracorporal circulation, decrease hemorrhage, and guard against secondary hyphema .

Synthesis Analysis

The synthesis of 4-(aminomethyl)benzoic acid involves a reaction with benzyl amine . The reaction is sealed and placed in a water bath for a certain period. After cooling, a solution is added and the reaction is swirled to mix, sealed, and placed back in the water bath .Molecular Structure Analysis

The structure of 4-(aminomethyl)benzoic acid includes a benzene ring with an amine group (-NH2) and a carboxyl group (-COOH) attached .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-(aminomethyl)benzoic acid include the reaction with benzyl amine and the addition of a solution .Physical And Chemical Properties Analysis

The density of 4-(aminomethyl)benzoic acid is 1.2±0.1 g/cm3, the melting point is over 300 °C, the boiling point is 323.1±25.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

HDAC Inhibition

4-(aminomethyl)-N-cyclopropylbenzamide derivatives have shown significant potential as histone deacetylase (HDAC) inhibitors. Research has identified acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide as potent leads with unexpected selectivity over other HDAC subtypes. These derivatives, including constrained heterocyclic analogs like tetrahydroisoquinolines, exhibit enhanced HDAC6 selectivity and inhibitory activity in cellular assays. Their selectivity is attributed to a benzylic spacer accessing the wider channel of HDAC6 and hydrophobic capping groups interacting with the protein surface near the rim of the active site (Blackburn et al., 2013).

Polymer Synthesis

The compound has been utilized in the synthesis and characterization of novel aromatic polyimides. New diamines including derivatives of 4-(aminomethyl)-N-cyclopropylbenzamide were polymerized with various dianhydrides, resulting in polymers with significant solubility in organic solvents and high thermal stability (Butt et al., 2005).

Electropolymerization Applications

In a study on electropolymerization, 4-(aminomethyl)-N-cyclopropylbenzamide derivatives were used to synthesize polymer films from 4-aminobenzamide (4-ABZ) for electrochemical transducers. These films showed promising applications in the initial development of an immunosensor for dengue (Santos et al., 2019).

Psycho-Neurotropic Profiling

In vivo studies have investigated the psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, derivatives of 4-(aminomethyl)-N-cyclopropylbenzamide. These substances exhibited specific sedative effects, anti-amnesic activity, anti-anxiety action, and antihypoxic effects, indicating their potential as psychoactive compounds (Podolsky et al., 2017).

Catalytic Synthesis

The compound has been used in palladium-catalyzed reactions for the synthesis of 4-phenylquinazolinones. This protocol involves N-benzylation, benzylic C-H amidation, and dehydrogenation in water, providing a novel method for constructing quinazolinones (Hikawa et al., 2012).

Electrospray Mass Spectrometry

Research has explored the electrospray and collision-induced dissociation fragmentation spectra of N-linked glycans derivatized from 4-(aminomethyl)-N-cyclopropylbenzamide. This study contributes to the understanding of glycan structures and their behavior in mass spectrometry (Harvey, 2000).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(aminomethyl)-N-cyclopropylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10/h1-4,10H,5-7,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSVHHPROYNBJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(aminomethyl)-N-cyclopropylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)

![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)

![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)

![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)